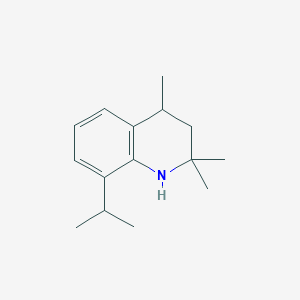
2,2,4-Trimethyl-8-(propan-2-yl)-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
2,2,4-Trimethyl-8-(propan-2-yl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C15H23N and its molecular weight is 217.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,2,4-Trimethyl-8-(propan-2-yl)-1,2,3,4-tetrahydroquinoline (TMTHQ) is a compound belonging to the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of TMTHQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
TMTHQ has the following chemical structure:
- Molecular Formula: CHN
- Molecular Weight: 177.27 g/mol
- CAS Number: 4071-22-1
The compound is characterized by a tetrahydroquinoline ring with additional alkyl substituents that may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of TMTHQ. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. A study conducted on HCT-116 and MCF-7 cell lines demonstrated that TMTHQ derivatives possess significant antitumor activity. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 | 25 | Apoptosis induction |
| MCF-7 | 30 | Cell cycle arrest |
Antimicrobial Properties
TMTHQ has also been evaluated for its antimicrobial properties. It demonstrates activity against a range of bacteria and fungi. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
Neuroprotective Effects
Emerging research indicates that TMTHQ may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activities of TMTHQ can be attributed to several mechanisms:
- Apoptosis Induction: TMTHQ activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Antioxidant Activity: The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Anti-inflammatory Effects: TMTHQ inhibits pro-inflammatory cytokines and mediators, contributing to its neuroprotective properties.
Case Studies
Several case studies have documented the effects of TMTHQ in vivo:
-
Study on Cancer Treatment:
- In a murine model of breast cancer, administration of TMTHQ led to a significant reduction in tumor size compared to control groups.
- Histopathological analysis revealed decreased cell proliferation markers (Ki67) and increased apoptotic cells (TUNEL assay).
-
Neuroprotection in Animal Models:
- In a rat model of Parkinson's disease induced by 6-OHDA, treatment with TMTHQ improved motor function and reduced dopaminergic neuron loss in the substantia nigra.
Eigenschaften
IUPAC Name |
2,2,4-trimethyl-8-propan-2-yl-3,4-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-10(2)12-7-6-8-13-11(3)9-15(4,5)16-14(12)13/h6-8,10-11,16H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQNDMBMWBJZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2C(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















